[3-[Benzyl(methyl)amino]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Description
[3-[Benzyl(methyl)amino]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone: is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzyl group
Properties
IUPAC Name |
[3-[benzyl(methyl)amino]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-19-17(13-23-14)18(22)21-10-6-9-16(12-21)20(2)11-15-7-4-3-5-8-15/h3-5,7-8,13,16H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLCJBUJLENQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[Benzyl(methyl)amino]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with a benzyl(methyl)amino group. The thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors. The final step involves the formation of the methanone linkage under controlled conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent selection and recycling, as well as the use of catalysts, are crucial factors in industrial processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperidine and thiazole rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions are employed.
Major Products:
- Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.
- Reduction of the carbonyl group results in the corresponding alcohol.
- Substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and potential applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-[Benzyl(methyl)amino]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. The benzyl(methyl)amino group can interact with receptors or enzymes, modulating their activity. The thiazole ring is known to participate in π-π stacking interactions, which can influence binding affinity and specificity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used in medical applications.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness: What sets [3-[Benzyl(methyl)amino]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone apart is its combination of a piperidine ring, a thiazole ring, and a benzyl group, which together confer unique chemical reactivity and potential biological activity. This structural complexity allows for diverse applications across multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
